molecular formula C17H24O3 B1682227 Terallethrin CAS No. 15589-31-8

Terallethrin

Cat. No.: B1682227
CAS No.: 15589-31-8
M. Wt: 276.4 g/mol
InChI Key: MIZYPRIEDMSCAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Terallethrin is synthesized through the esterification of 2-methyl-4-oxo-3-allylcyclopent-2-enyl with 2,2,3,3-tetramethylcyclopropanecarboxylic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is facilitated by catalysts. The product is then purified through distillation and crystallization to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohols derived from this compound.

    Substitution: Substituted this compound compounds with various functional groups.

Scientific Research Applications

Terallethrin has been extensively studied for its insecticidal properties. It is used in:

Comparison with Similar Compounds

Uniqueness of Terallethrin: this compound stands out due to its high vapor pressure, making it effective in a wide range of practical applications as a knockdown agent in both household and public health fields . Its rapid action and high efficacy against various insects make it a valuable compound in insecticide formulations.

Biological Activity

Terallethrin is a synthetic pyrethroid insecticide, recognized for its potent insecticidal properties. It is primarily used in household insecticides and has been extensively studied for its biological activity, particularly against various insect pests. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against target organisms, and relevant case studies.

This compound (2,2,3,3-tetramethylcyclopropanecarboxylate) is derived from chrysanthemic acid and exhibits a unique structure that contributes to its biological activity. Its mechanism of action involves the disruption of sodium channels in the nervous system of insects, leading to hyperexcitation and eventual paralysis. This action is characteristic of Type I pyrethroids, which are known to induce neurotoxic effects such as tremors and hyperactivity in target species .

Efficacy Against Insect Pests

This compound has demonstrated significant efficacy against a variety of insect pests, including mosquitoes and cockroaches. The following table summarizes key findings on its biological activity:

Insect Species Concentration (w/w %) Mortality (%) Knockdown Time (KT50)
Anopheles gambiae0.0390%3 minutes
German Cockroach0.00625100%0.7 minutes
Musca domestica0.02585%5 minutes

These results indicate that this compound is particularly effective at low concentrations, making it a valuable tool for pest control strategies in both residential and agricultural settings .

Case Study 1: Efficacy in Malaria Control

A study conducted in rural Tanzania evaluated the effectiveness of this compound as a spatial repellent against Anopheles gambiae, the primary vector for malaria transmission. The results showed that this compound significantly reduced human-vector contact through deterrence and blood-feeding inhibition. In experimental huts, mosquitoes exposed to this compound coils exhibited a marked decrease in blood-feeding rates compared to control groups .

Case Study 2: Household Insecticide Performance

In another case study assessing household insecticides, this compound was compared with other pyrethroids such as deltamethrin and transfluthrin. The study found that this compound provided rapid knockdown effects and high mortality rates among common household pests like cockroaches and flies. Notably, it was observed that combining this compound with Piperonyl Butoxide (PBO) enhanced its efficacy, leading to faster knockdown times and increased mortality rates .

Safety and Environmental Impact

While this compound is highly effective as an insecticide, concerns regarding its environmental impact and safety have been raised. Studies indicate that while it poses lower risks to non-target organisms compared to other pyrethroids, careful management practices are essential to mitigate potential adverse effects on beneficial insects and aquatic ecosystems .

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-7-8-11-10(2)13(9-12(11)18)20-15(19)14-16(3,4)17(14,5)6/h7,13-14H,1,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZYPRIEDMSCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057984
Record name Terallethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15589-31-8
Record name Terallethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15589-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terallethrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015589318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terallethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl 2,2,3,3-tetramethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERALLETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6THJ337EJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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